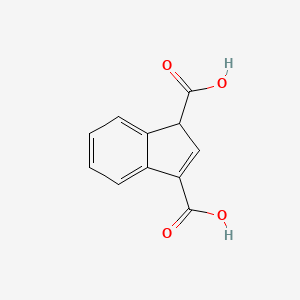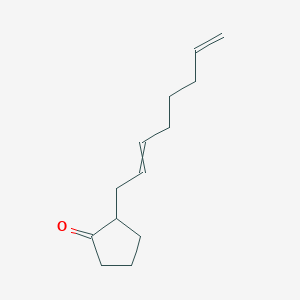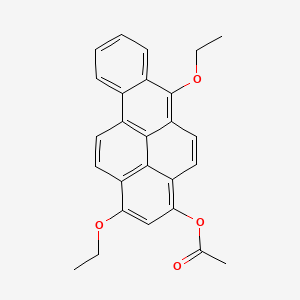
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate is a chemical compound with the molecular formula C26H22O4 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential health hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate typically involves the acetylation of 1,6-diethoxybenzo(a)pyrene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydroxy or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroxy and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and photostability.
Mécanisme D'action
The mechanism of action of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its environmental persistence and potential health hazards.
1,6-Diethoxybenzo(a)pyrene: A precursor in the synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate.
Benzo(a)pyrene-3,6-dione: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties The presence of ethoxy groups and an acetate moiety enhances its solubility and reactivity compared to its parent compound, benzo(a)pyrene
Propriétés
Numéro CAS |
74192-55-5 |
|---|---|
Formule moléculaire |
C26H22O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(1,6-diethoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C26H22O4/c1-4-28-22-14-23(30-15(3)27)20-12-13-21-24-17(10-11-19(22)25(20)24)16-8-6-7-9-18(16)26(21)29-5-2/h6-14H,4-5H2,1-3H3 |
Clé InChI |
QTAJOVLVINQNEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
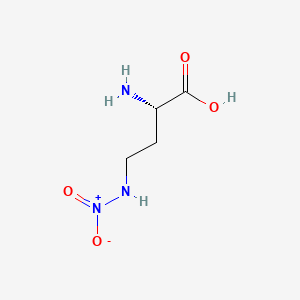
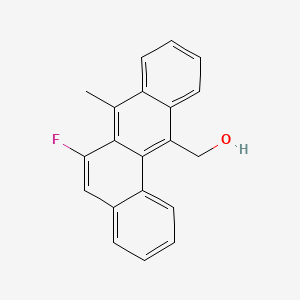

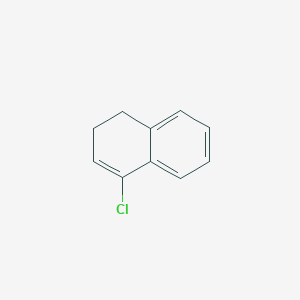
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
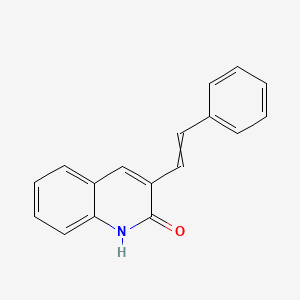
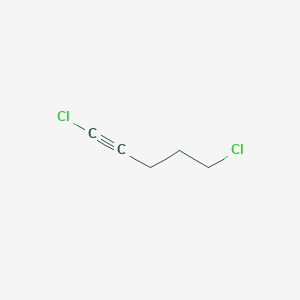
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
